

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose CAS number and identifiers

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Compound of Interest

1-Acetyl-2-deoxy-3,5-DI-Obenzoylribofuranose

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An In-depth Technical Guide to 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

This technical guide provides a comprehensive overview of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**, a key intermediate in the synthesis of antiviral and anticancer nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, a plausible experimental protocol for its synthesis, and insights into its potential biological significance.

Chemical Identifiers and Properties

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a protected derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The benzoyl and acetyl protecting groups enhance its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.



| Identifier | Value |
|-------------------|--|
| CAS Number | 51255-12-0 |
| Molecular Formula | C21H20O7 |
| Molecular Weight | 384.38 g/mol |
| IUPAC Name | [(3R,5S)-3-(acetyloxy)-5- (benzoyloxymethyl)oxolan-2-yl]methyl benzoate |
| Synonyms | 2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-dibenzoate |

Experimental Protocol: Synthesis of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

While a specific, published protocol for the direct synthesis of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose** is not readily available in the searched literature, a plausible and detailed three-step experimental protocol can be constructed based on established synthetic methodologies for analogous protected ribofuranose derivatives. The synthesis commences with the readily available starting material, 2-deoxy-D-ribose.

Step 1: Benzoylation of 2-deoxy-D-ribose to yield 2-deoxy-3,5-di-O-benzoylribofuranose

This initial step involves the selective protection of the primary (C5) and one of the secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

- Materials:
 - 2-deoxy-D-ribose
 - Anhydrous pyridine
 - Benzoyl chloride
 - Dichloromethane (DCM)



- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-deoxy-D-ribose in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.
- Slowly add benzoyl chloride (approximately 2.2 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain 2-deoxy-3,5-di-O-benzoylribofuranose.

Step 2: Acetylation of 2-deoxy-3,5-di-O-benzoylribofuranose

The final step is the acetylation of the remaining free hydroxyl group at the anomeric position (C1) to yield the target compound.

Materials:

- 2-deoxy-3,5-di-O-benzoylribofuranose
- Anhydrous pyridine
- Acetic anhydride



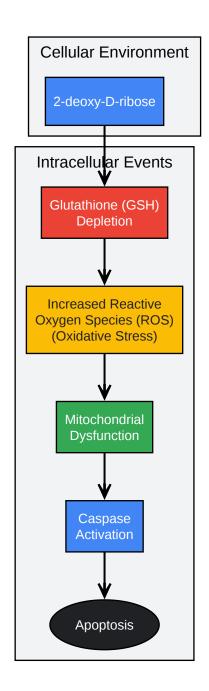
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in a mixture of anhydrous pyridine and dichloromethane.
 - Add acetic anhydride to the solution and stir at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - The resulting crude product can be further purified by recrystallization or flash column chromatography to yield pure 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose.

Potential Biological Significance and Signaling Pathways

As a protected precursor, **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose** is not expected to have direct biological activity. Its significance lies in its role as a key intermediate for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer drug development. However, the biological effects of its parent molecule, 2-deoxy-D-ribose, can offer insights into potential areas of investigation. 2-deoxy-D-ribose has been shown to induce apoptosis (programmed cell death) in certain cell types through the generation of oxidative stress.[1] This occurs via the depletion of intracellular glutathione (GSH), a key antioxidant.[1]



Based on this, a hypothetical signaling pathway for 2-deoxy-D-ribose-induced apoptosis can be proposed. This pathway provides a framework for investigating the potential cytotoxic effects of nucleoside analogues synthesized from **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**.

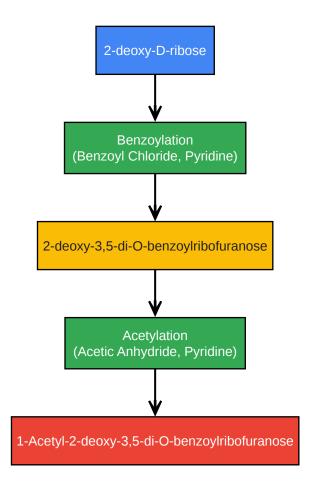


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Caption: Hypothetical signaling pathway of 2-deoxy-D-ribose-induced apoptosis.



The workflow for the synthesis of the target compound can be visualized as a logical progression of chemical transformations.



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Caption: Synthetic workflow for **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**.

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 1. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]



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